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molecular formula C14H16F2O3 B8395253 8-(3,4-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(3,4-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8395253
M. Wt: 270.27 g/mol
InChI Key: HKXPZKMDYLADLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06153611

Procedure details

A solution of 1,4-cyclohexanedione monoethylene ketal (15.6 g, 100 mmole) in dry THF (250 ml) was reacted with a solution of the Grignard reagent prepared from 1-bromo-3,4-difluorobenzene (19 g, 100 mmole) and magnesium (2.4 g, 100 mmole) in dry THF at -60° C. as described in example 3 to give the product (38%, mp: 118-120° C.). Calc'd for C14H16F2O3 : C, 62.22%; H,5.97%. Found: C, 61.97%; H, 6.35%.
Quantity
15.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:4]2([CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]2)[O:3][CH2:2]1.Br[C:13]1[CH:18]=[CH:17][C:16]([F:19])=[C:15]([F:20])[CH:14]=1.[Mg]>C1COCC1>[F:19][C:16]1[CH:17]=[C:18]([C:7]2([OH:10])[CH2:6][CH2:5][C:4]3([O:3][CH2:2][CH2:1][O:11]3)[CH2:9][CH2:8]2)[CH:13]=[CH:14][C:15]=1[F:20]

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)F
Name
Quantity
2.4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1(CCC2(OCCO2)CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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